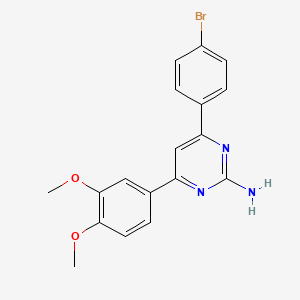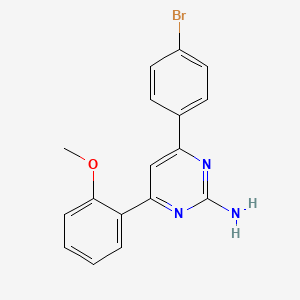
4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (4-Br-6-MeO-Pyr) is a small molecule that has recently been studied for its potential applications in the field of scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. The compound is highly versatile, with a wide range of potential applications in areas such as drug design, drug discovery, and biochemistry.
Scientific Research Applications
4-Br-6-MeO-Pyr has a wide range of potential applications in scientific research. It has been studied as a potential drug target for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been studied as a potential tool for the study of enzyme-substrate interactions, protein-protein interactions, and receptor-ligand interactions. In addition, it has been studied as a potential tool for the study of the structure and function of proteins, DNA, and other biomolecules.
Mechanism of Action
The mechanism of action of 4-Br-6-MeO-Pyr is still being studied, but it is believed to involve interactions between the compound and specific proteins or receptors. It is thought that the compound binds to specific proteins or receptors and modulates their activity, which in turn affects the function of other proteins or receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-6-MeO-Pyr are still being studied. In animal studies, the compound has been shown to modulate the activity of certain enzymes and proteins, which in turn affects the function of other proteins or receptors. It has also been shown to affect the expression of certain genes, which can lead to changes in gene expression and cellular physiology.
Advantages and Limitations for Lab Experiments
4-Br-6-MeO-Pyr has several advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easier to synthesize and manipulate. In addition, it is a highly versatile compound, which makes it useful for a wide range of applications. The main limitation of 4-Br-6-MeO-Pyr is that it is still not fully understood, so its effects may not be fully predictable.
Future Directions
There are several potential future directions for 4-Br-6-MeO-Pyr. One is to further study the compound’s mechanism of action and biochemical and physiological effects. Another is to develop new methods for synthesizing and manipulating the compound. Finally, it may be possible to use the compound as a tool for drug discovery and design.
Synthesis Methods
4-Br-6-MeO-Pyr is synthesized through a multi-step process. The first step involves the reaction of 4-bromophenol and 3-methoxyphenol with a base such as sodium hydroxide in an aqueous solution. This reaction forms a mixture of 4-bromo-3-methoxyphenol and 3-bromo-4-methoxyphenol. The second step involves the reaction of the mixture with ethylenediamine in an aqueous solution. This reaction forms 4-Br-6-MeO-Pyr.
properties
IUPAC Name |
4-(4-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-4-2-3-12(9-14)16-10-15(20-17(19)21-16)11-5-7-13(18)8-6-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITGQSXYEIQOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)






